molecular formula C10H11Cl2NO2S B4641776 Cyclohexyl 4,5-dichloro-1,2-thiazole-3-carboxylate

Cyclohexyl 4,5-dichloro-1,2-thiazole-3-carboxylate

Cat. No.: B4641776
M. Wt: 280.17 g/mol
InChI Key: JARXWUDWMHGJOO-UHFFFAOYSA-N
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Description

Cyclohexyl 4,5-dichloro-1,2-thiazole-3-carboxylate is a heterocyclic compound that features a thiazole ring substituted with cyclohexyl and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl 4,5-dichloro-1,2-thiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 4,5-dichloro-1,2-thiazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 4,5-dichloro-1,2-thiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazole ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the cyclohexyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Cyclohexyl 4,5-dichloro-1,2-thiazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cyclohexyl 4,5-dichloro-1,2-thiazole-3-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

    Thiazole: A simpler analog with a similar ring structure.

    Cyclohexyl thiazole: Lacks the dichloro substitution but has a similar core structure.

    Dichloro thiazole: Contains the dichloro substitution but lacks the cyclohexyl group.

Uniqueness: Cyclohexyl 4,5-dichloro-1,2-thiazole-3-carboxylate is unique due to the combination of cyclohexyl and dichloro substitutions on the thiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs.

Properties

IUPAC Name

cyclohexyl 4,5-dichloro-1,2-thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2S/c11-7-8(13-16-9(7)12)10(14)15-6-4-2-1-3-5-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARXWUDWMHGJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=NSC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexyl 4,5-dichloro-1,2-thiazole-3-carboxylate
Reactant of Route 2
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Cyclohexyl 4,5-dichloro-1,2-thiazole-3-carboxylate
Reactant of Route 3
Cyclohexyl 4,5-dichloro-1,2-thiazole-3-carboxylate

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